molecular formula C14H12N2O2S B14715064 3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione CAS No. 20434-66-6

3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Cat. No.: B14715064
CAS No.: 20434-66-6
M. Wt: 272.32 g/mol
InChI Key: KSFSESCYVXQCAU-UHFFFAOYSA-N
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Description

3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable thiadiazine precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine: A related compound with similar structural features but lacking the benzyl group.

    Benzothiazine: Another related compound with a similar ring structure but different functional groups.

    Thiadiazine: A simpler analog with fewer substituents.

Uniqueness

3-Benzyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

20434-66-6

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-benzyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C14H12N2O2S/c17-19(18)13-9-5-4-8-12(13)15-14(16-19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

KSFSESCYVXQCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NS(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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